2-Oxo-4-(piridin-3-il)but-3-enoato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

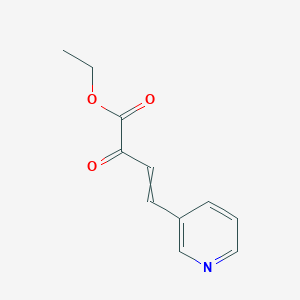

Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthetic Intermediate:

Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate serves as a valuable intermediate in organic synthesis. It is utilized to construct more complex molecules through various reactions such as:

- Oxidation: Leading to the formation of carboxylic acids.

- Reduction: Resulting in alcohol derivatives.

- Substitution Reactions: Producing various esters or amides depending on the nucleophile used.

Comparison with Similar Compounds:

The compound's unique substitution pattern on the pyridine ring influences its reactivity compared to similar compounds like Ethyl 2-Oxo-4-(Pyridin-2-YL)but-3-Enoate, making it a focus for synthetic chemists.

Biological Applications

Antimicrobial Activity:

Research has demonstrated that Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate exhibits significant antimicrobial properties. A study reported that it inhibited the growth of various bacterial strains at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

Anti-inflammatory Properties:

In another investigation, this compound was tested for its effects on lipopolysaccharide-induced inflammation in macrophages. Results showed that treatment with Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate led to a marked decrease in pro-inflammatory cytokines, suggesting its utility in anti-inflammatory therapies.

Potential Drug Development:

The compound is being explored for its pharmacological potential, particularly as a drug candidate targeting specific biological pathways. Its ability to interact with various molecular targets makes it a promising candidate in medicinal chemistry .

Industrial Applications

Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate is also utilized in the synthesis of fine chemicals and pharmaceuticals. Its role as a precursor in the production of specialty chemicals highlights its importance in industrial chemistry .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy Study | Evaluation against bacterial strains | Significant inhibition at 50 µg/mL concentration |

| Anti-inflammatory Research | Effects on macrophages | Decreased pro-inflammatory cytokines |

| Synthetic Application Research | Use as an intermediate | Effective in producing complex organic molecules |

Actividad Biológica

Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate features a pyridine ring which contributes to its reactivity and biological interactions. The presence of the keto group enhances its electrophilic character, allowing it to engage with various biological targets.

Biological Activities

1. Antimicrobial Properties

Research has shown that Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate exhibits notable antimicrobial activity against several bacterial strains. In a study evaluating its efficacy, the compound demonstrated effective inhibition against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases .

3. Anticancer Activity

Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate has also been studied for its anticancer potential. A case study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways .

The mechanism of action involves the interaction of Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate with specific enzymes or receptors within biological systems. The compound's ability to form covalent bonds with active site residues of target proteins has been highlighted in studies focusing on viral proteases, particularly in the context of SARS-CoV and related coronaviruses .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Pathway | Observed Effect | MIC (μM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 15.625 - 62.5 |

| Antimicrobial | Enterococcus faecalis | Inhibition | 62.5 - 125 |

| Anti-inflammatory | Cytokine production | Decreased production | Not quantified |

| Anticancer | Various cancer cell lines | Induced apoptosis | Not quantified |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate against clinical isolates of MRSA and VRE (vancomycin-resistant Enterococcus). The results indicated that the compound significantly inhibited bacterial growth compared to control groups.

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that treatment with Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory effects.

Propiedades

Número CAS |

497265-21-1 |

|---|---|

Fórmula molecular |

C11H11NO3 |

Peso molecular |

205.21 g/mol |

Nombre IUPAC |

ethyl (E)-2-oxo-4-pyridin-3-ylbut-3-enoate |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)10(13)6-5-9-4-3-7-12-8-9/h3-8H,2H2,1H3/b6-5+ |

Clave InChI |

IJSWFJIAEGIIMY-AATRIKPKSA-N |

SMILES |

CCOC(=O)C(=O)C=CC1=CN=CC=C1 |

SMILES isomérico |

CCOC(=O)C(=O)/C=C/C1=CN=CC=C1 |

SMILES canónico |

CCOC(=O)C(=O)C=CC1=CN=CC=C1 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.